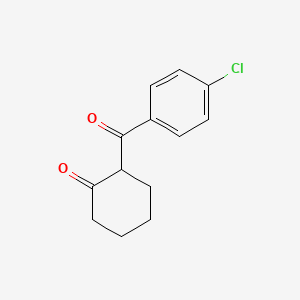

2-(4-Chlorobenzoyl)cyclohexanone

Descripción

2-(4-Chlorobenzoyl)cyclohexanone (CAS 38968-76-2) is a chlorinated aromatic ketone characterized by a cyclohexanone ring substituted at the 2-position with a 4-chlorobenzoyl group. Its molecular formula is C₁₃H₁₃ClO, with a molecular weight of 220.696 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its structural features—a rigid cyclohexanone backbone and electron-withdrawing chlorobenzoyl group—impart distinct reactivity in nucleophilic additions and condensation reactions.

Propiedades

Número CAS |

38968-76-2 |

|---|---|

Fórmula molecular |

C13H13ClO2 |

Peso molecular |

236.69 g/mol |

Nombre IUPAC |

2-(4-chlorobenzoyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H13ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11H,1-4H2 |

Clave InChI |

MNCFWYXCYZTXJU-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)Cl |

SMILES canónico |

C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-(4-Chlorobenzylidene)cyclohexanone (CAS 24765-16-0)

- Molecular Formula : C₁₃H₁₃ClO (identical to the target compound).

- Key Difference: The benzoyl group (–CO–) is replaced by a benzylidene group (–CH=), creating a conjugated enone system. This structural change enhances UV absorption properties, making it useful in photochemical studies .

- Applications : Used in the synthesis of indole derivatives via cyclization reactions, as demonstrated in the preparation of 7,8,9,10-tetrahydro-2-methoxy-11H-indolo[1,2-b]indazole .

2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}cyclohexanone

- Molecular Formula : C₁₅H₁₇ClO₃S.

- Key Difference : Incorporation of a sulfonyl (–SO₂–) group and an ethyl spacer. The sulfonyl group increases polarity and hydrogen-bonding capacity, affecting solubility and chromatographic behavior .

- Chromatographic Performance: Columns functionalized with sulfonyl-containing cyclohexanone derivatives exhibit broader peaks and lower theoretical plate numbers (~37,000 m⁻¹ for SO₄²⁻) compared to DMSO-functionalized counterparts (~60,000 m⁻¹) .

4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1)

- Molecular Formula : C₁₂H₁₃ClO.

- Key Difference: The chlorophenyl group is attached at the 4-position of the cyclohexanone ring instead of the 2-position. This positional isomerism reduces steric hindrance, leading to higher melting points (predicted) and altered reactivity in ring-opening reactions .

Pharmacological Relevance and Impurity Profiles

- Fenofibrate-Related Compounds: Derivatives like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (relative retention time 0.65) and ethyl analogues (0.80) are process impurities in fenofibrate synthesis. These compounds share the 4-chlorobenzoyl motif but differ in ester substituents, impacting their pharmacokinetic profiles .

- Chromatographic Selectivity: The 4-chlorobenzoyl group in 2-(4-Chlorobenzoyl)cyclohexanone contributes to distinct retention behaviors in HPLC, with relative retention times differing by >0.3 compared to hydroxylated or demethylated analogues .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| This compound | 38968-76-2 | C₁₃H₁₃ClO | 220.696 | Benzoyl (–CO–) |

| 2-(4-Chlorobenzylidene)cyclohexanone | 24765-16-0 | C₁₃H₁₃ClO | 220.696 | Benzylidene (–CH=) |

| 4-(4-Chlorophenyl)cyclohexanone | 14472-80-1 | C₁₂H₁₃ClO | 208.68 | Para-substituted phenyl |

Table 2: Chromatographic Performance of Functionalized Cyclohexanones

| Functional Group | Theoretical Plate Number (SO₄²⁻, m⁻¹) | Peak Broadening | Selectivity for Br⁻ |

|---|---|---|---|

| Cyclohexanone | 37,000 | High | Moderate |

| DMSO | 60,000 | Low | High |

| Sulfonyl-ethyl | 37,000 (estimated) | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.